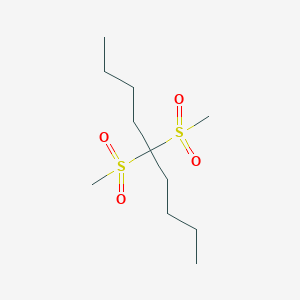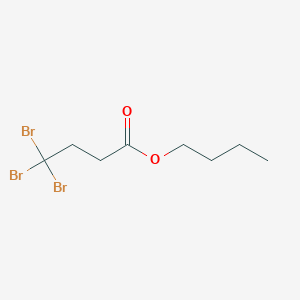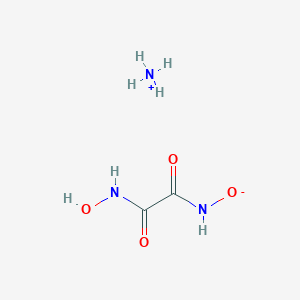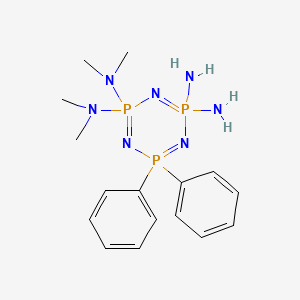
2-N,2-N,2-N',2-N'-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,2-N’,2-N’-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organophosphorus compounds typically involves multiple steps, including the formation of the triazaphosphacyclohexane ring and subsequent functionalization. Common reagents might include phosphorus trichloride, amines, and phenyl groups. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of complex organophosphorus compounds is less common due to the intricate synthesis required. advancements in continuous-flow synthesis and automation may offer scalable methods for producing these compounds in the future.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution could introduce various functional groups onto the phosphorus atoms.
Scientific Research Applications
Chemistry
In chemistry, these compounds are studied for their potential as ligands in catalysis, particularly in transition metal complexes.
Biology
In biological research, organophosphorus compounds can be explored for their interactions with enzymes and proteins, potentially leading to new insights into biochemical pathways.
Medicine
Medicinal applications might include the development of new drugs or diagnostic agents, leveraging the unique properties of the phosphorus-containing ring structure.
Industry
In industry, these compounds could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for these compounds often involves interactions with molecular targets such as enzymes or receptors. The phosphorus atoms can form strong bonds with various elements, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A simpler amine with similar steric properties.
Triphenylphosphine: A common organophosphorus compound used in many chemical reactions.
Hexamethylphosphoramide: Another organophosphorus compound with applications in organic synthesis.
Uniqueness
The uniqueness of 2-N,2-N,2-N’,2-N’-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine lies in its complex ring structure and the presence of multiple phosphorus atoms, which can impart unique chemical and physical properties.
Properties
CAS No. |
6633-82-5 |
|---|---|
Molecular Formula |
C16H26N7P3 |
Molecular Weight |
409.35 g/mol |
IUPAC Name |
2-N,2-N,2-N',2-N'-tetramethyl-6,6-diphenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine |
InChI |
InChI=1S/C16H26N7P3/c1-22(2)26(23(3)4)20-24(19-25(17,18)21-26,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,17-18H2,1-4H3 |
InChI Key |
QVXAIVQNSHSLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1(=NP(=NP(=N1)(N)N)(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


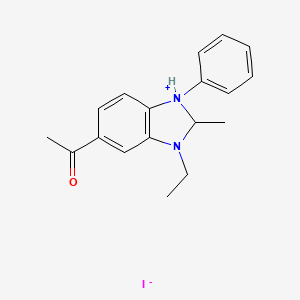
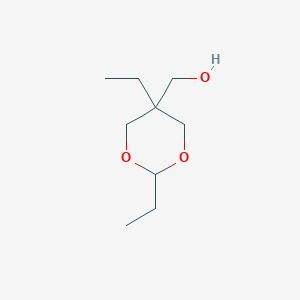
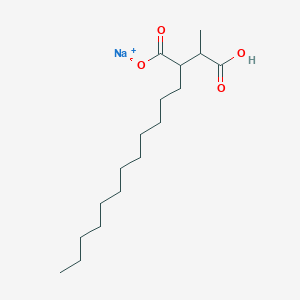
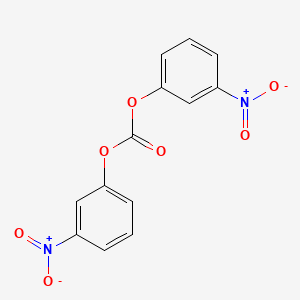
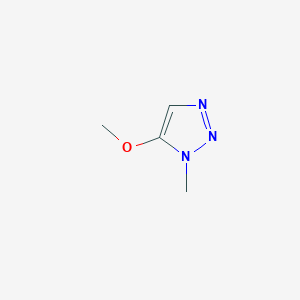
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
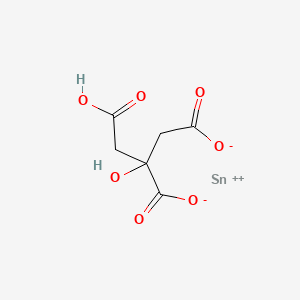
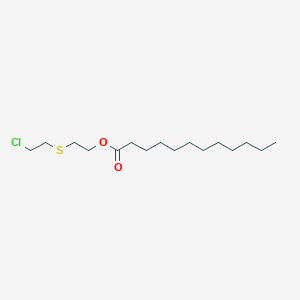
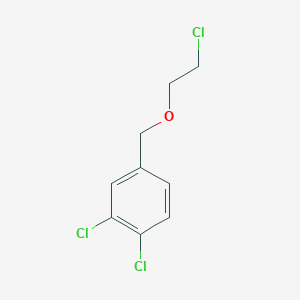
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
